molecular formula C25H27N7O3 B2753627 1-(2-ethoxybenzoyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 920417-23-8

1-(2-ethoxybenzoyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B2753627
CAS No.: 920417-23-8
M. Wt: 473.537
InChI Key: NBCZENCJTHPUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-ethoxybenzoyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic molecule that belongs to the class of triazolopyrimidines This compound features a triazolo[4,5-d]pyrimidine core, which is a fused heterocyclic system known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxybenzoyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the triazolo[4,5-d]pyrimidine core, followed by functionalization with ethoxyphenyl groups and piperazine.

    Formation of Triazolo[4,5-d]pyrimidine Core: This step often involves the reaction of 4-ethoxyphenylhydrazine with a suitable aldehyde or ketone to form a hydrazone intermediate. The hydrazone is then cyclized using a cyclization agent such as phosphorus oxychloride (POCl3) to yield the triazolo[4,5-d]pyrimidine core.

    Functionalization with Piperazine: The triazolo[4,5-d]pyrimidine core is then reacted with piperazine under basic conditions, typically using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

    Introduction of Ethoxyphenyl Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl groups, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the triazolo[4,5-d]pyrimidine core, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydrotriazolopyrimidine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, the compound exhibits potential as a pharmacophore for drug development. Its triazolo[4,5-d]pyrimidine core is known for its activity against various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic applications include its use as an anti-inflammatory, anticancer, and antimicrobial agent. Research has shown that triazolopyrimidine derivatives can inhibit key enzymes and receptors involved in disease pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its structural features make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-ethoxybenzoyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets. The triazolo[4,5-d]pyrimidine core can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects. The piperazine moiety enhances the compound’s binding affinity and selectivity, while the ethoxyphenyl groups contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (2-ethoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone: Similar structure but with a methoxy group instead of an ethoxy group.

    (2-methoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone: Similar structure but with a methoxy group on the phenyl ring.

    (2-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of piperazine.

Uniqueness

The uniqueness of 1-(2-ethoxybenzoyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-ethoxyphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O3/c1-3-34-19-11-9-18(10-12-19)32-24-22(28-29-32)23(26-17-27-24)30-13-15-31(16-14-30)25(33)20-7-5-6-8-21(20)35-4-2/h5-12,17H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCZENCJTHPUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5OCC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.